1H,1H,7H-Dodecafluoro-1-heptanol

Catalog No.
S749482
CAS No.
335-99-9
M.F
C7H4F12O
M. Wt
332.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,7H-Dodecafluoro-1-heptanol

CAS Number

335-99-9

Product Name

1H,1H,7H-Dodecafluoro-1-heptanol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol

Molecular Formula

C7H4F12O

Molecular Weight

332.09 g/mol

InChI

InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2

InChI Key

BYKNGMLDSIEFFG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound 1H,1H,7H-Dodecafluoro-1-heptanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1H,1H,7H-Dodecafluoro-1-heptanol (CAS 335-99-9) is a highly fluorinated telomer alcohol characterized by a terminal hydrogen atom (omega-H) on its fluorocarbon chain. For industrial buyers, its defining baseline properties include a high boiling point of 169–170 °C, a density of 1.76 g/mL, and an exceptionally low refractive index of approximately 1.320 at 20 °C. Unlike fully perfluorinated analogs, the presence of the terminal -CF2H group imparts a distinct dipole moment, which enhances its solubility profile in polar organic systems [1]. This compound is primarily procured as a functional precursor for synthesizing low-surface-energy acrylates (e.g., DFHA and DFHMA) and specialized urethane adhesives used in optical fiber claddings, semiconductor wafer processing, and advanced anti-fouling coatings[2].

Substituting 1H,1H,7H-Dodecafluoro-1-heptanol with a fully perfluorinated analog, such as 1H,1H-perfluoroheptanol, fundamentally alters the material's interaction dynamics due to the replacement of the terminal -CF2H group with a strictly hydrophobic and lipophobic -CF3 group [1]. This loss of the terminal dipole drastically reduces the compound's Hansen polar and hydrogen-bonding solubility parameters, leading to phase separation when reacted with moderately polar cross-linkers like isocyanates during polyurethane synthesis [2]. Conversely, substituting with shorter-chain omega-H alcohols like 1H,1H,5H-octafluoropentanol lowers the boiling point by nearly 60 °C, causing unacceptable evaporative losses during high-temperature esterification processes. Furthermore, non-fluorinated aliphatic alcohols completely fail to achieve the low refractive index (n < 1.35) and low surface energy required for optical cladding and anti-fouling applications [1].

Solubility and Processability in Polar Matrix Syntheses

The terminal hydrogen in 1H,1H,7H-Dodecafluoro-1-heptanol provides a critical dipole moment that significantly alters its solubility profile compared to fully perfluorinated chains. Hansen Solubility Parameter (HSP) analysis demonstrates that 1H,1H,7H-Dodecafluoro-1-heptanol possesses a polar parameter (δP) of 4.6 and a hydrogen-bonding parameter (δH) of 8.1 [1]. In contrast, fully perfluorinated equivalents exhibit near-zero polar and hydrogen-bonding parameters, making them highly immiscible with standard industrial cross-linkers. This enhanced compatibility allows 1H,1H,7H-Dodecafluoro-1-heptanol to react homogeneously with isocyanates (e.g., IPDI) without premature phase separation during the end-capping of polysiloxane urethanes [2].

Evidence DimensionHansen Solubility Parameters (δP and δH)
Target Compound DataδP = 4.6, δH = 8.1
Comparator Or BaselineFully perfluorinated alkanes/alcohols (δP < 2.0, δH < 2.0)
Quantified DifferenceSignificantly higher polarity and hydrogen-bonding capacity
ConditionsHSP modeling for solvent/precursor selection

Ensures homogeneous mixing and prevents phase separation during the synthesis of complex polymer resins and adhesives.

Optical Performance: Refractive Index Suppression

For optical fiber claddings, the coating must maintain a refractive index strictly lower than that of the silica core (typically ~1.45). 1H,1H,7H-Dodecafluoro-1-heptanol exhibits a baseline refractive index of 1.320 at 20 °C . When synthesized into its corresponding methacrylate (DFHMA), the resulting monomer maintains a highly depressed refractive index of approximately 1.342. By comparison, non-fluorinated aliphatic analogs like 1-heptanol possess a refractive index of 1.424, which fails to provide the necessary total internal reflection differential. This makes the dodecafluoro compound an essential precursor for low-refractive-index optical coatings .

Evidence DimensionRefractive Index (n20/D)
Target Compound Data1.320 (Alcohol), ~1.342 (Acrylate derivative)
Comparator Or BaselineNon-fluorinated 1-heptanol (1.424)
Quantified Difference>0.10 reduction in refractive index
ConditionsMeasured at 20 °C, 589 nm (Sodium D line)

Guarantees the critical optical contrast required for total internal reflection in fiber optic claddings and waveguides.

Thermal Stability and Manufacturing Process Window

During the industrial synthesis of fluorinated acrylates or the high-temperature curing of adhesives, precursor volatility dictates batch yield and reproducibility. 1H,1H,7H-Dodecafluoro-1-heptanol offers a high boiling point of 169–170 °C. If a buyer substitutes this with the shorter-chain analog 1H,1H,5H-octafluoropentanol (boiling point ~109 °C), the precursor becomes highly prone to evaporative loss during exothermic esterification reactions or elevated-temperature mixing . The 60 °C higher boiling point of the heptanol derivative ensures it remains in the liquid phase during extended reaction times, maximizing conversion rates and minimizing hazardous vapor emissions .

Evidence DimensionBoiling Point
Target Compound Data169–170 °C
Comparator Or Baseline1H,1H,5H-Octafluoropentanol (~109 °C)
Quantified Difference~60 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Prevents precursor loss during high-temperature synthesis, ensuring high yields and consistent batch-to-batch stoichiometry.

Synthesis of Low-Refractive-Index Optical Fiber Claddings

Because of its inherently low refractive index (1.320), 1H,1H,7H-Dodecafluoro-1-heptanol is a primary precursor for manufacturing dodecafluoroheptyl acrylate (DFHA) and methacrylate (DFHMA). These monomers are polymerized to form optical claddings that ensure total internal reflection against silica cores, outperforming non-fluorinated alternatives [1].

Formulation of UV-Debondable Temporary Adhesives for Wafer Processing

Leveraging its favorable Hansen solubility parameters, this compound is used to end-cap hydroxy-terminated carbinol polysiloxanes and isocyanates. The resulting urethane adhesives exhibit thermal stability during semiconductor processing and can be cleanly debonded using UV laser irradiation without leaving residues [2].

Production of Self-Crosslinking Fluorocarbon Acrylate Latexes

In the coatings industry, 1H,1H,7H-Dodecafluoro-1-heptanol derivatives are copolymerized with methyl methacrylate and butyl acrylate. The terminal omega-H group provides a critical balance of interfacial adhesion and bulk hydrophobicity, creating highly weather-resistant and oleophobic films for advanced architectural and automotive coatings [3].

XLogP3

3.8

UNII

LPX5K7EC3W

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

335-99-9

Wikipedia

Dodecafluoroheptanol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-: INACTIVE

Dates

Last modified: 08-15-2023

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